molecular formula C13H8Br2ClNO B5816271 4-bromo-N-(4-bromo-2-chlorophenyl)benzamide

4-bromo-N-(4-bromo-2-chlorophenyl)benzamide

Cat. No. B5816271
M. Wt: 389.47 g/mol
InChI Key: GDYKTJFWVDHHSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar bromo-chloro benzamide derivatives often involves the reaction of bromo- and chloro-substituted benzoic acids with amines or amides. For example, 2-bromo-N-(2,4-difluorobenzyl)benzamide was synthesized in 92% yield by reacting commercial 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine, highlighting the general approach to synthesizing halogenated benzamides through amide bond formation between halogenated benzoic acids and suitable amines or amides (Polo et al., 2019).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of amide linkage and halogen substituents, which significantly influence their physical and chemical properties. For instance, the crystal structure and theoretical studies of 2-bromo-N-(2,4-difluorobenzyl)benzamide demonstrate how halogen atoms and the amide group contribute to the molecule's overall configuration and intermolecular interactions, such as hydrogen bonding and halogen bonding (Polo et al., 2019).

Safety and Hazards

The safety and hazards associated with “4-bromo-N-(4-bromo-2-chlorophenyl)benzamide” are not well-documented. As with all chemicals, it should be handled with care, and appropriate safety measures should be taken when handling and storing this compound .

properties

IUPAC Name

4-bromo-N-(4-bromo-2-chlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2ClNO/c14-9-3-1-8(2-4-9)13(18)17-12-6-5-10(15)7-11(12)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYKTJFWVDHHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Br)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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